S-14506
Description
Historical Context and Initial Characterization of S 14506
Initial research characterized S 14506 as a potent and selective full agonist at the 5-HT1A receptor. wikipedia.orgwikipedia.orgwikidata.org Early studies aimed to understand its binding profile and functional activity in various in vitro and in vivo models. For instance, studies using tritiated S 14506 demonstrated high-affinity binding to 5-HT1A receptors in rat and mouse brain membranes. guidetopharmacology.org This early characterization established S 14506 as a valuable tool for probing the function of this specific serotonin (B10506) receptor subtype.
Evolution of Research Perspectives on S 14506
As research into S 14506 progressed, a more nuanced understanding of its pharmacological properties emerged. While initially recognized primarily for its potent 5-HT1A agonism, studies revealed that S 14506 exhibits "atypical" binding characteristics at 5-HT1A receptors. wikipedia.orgguidetopharmacology.orgidrblab.net Unlike classic 5-HT1A agonists such as 8-OH-DPAT, the binding of S 14506 was found to be relatively insensitive to modulation by guanine (B1146940) nucleotides like GTP and Gpp(NH)p, a property typically associated with antagonists. wikipedia.orgguidetopharmacology.orgidrblab.net This atypical binding, despite its high efficacy as an agonist, suggested novel mechanisms of receptor interaction and coupling to downstream signaling pathways. wikipedia.orgidrblab.net
Furthermore, research uncovered that S 14506 also possesses dopamine (B1211576) receptor antagonist properties, although these effects were typically observed at higher concentrations compared to its 5-HT1A activity. wikipedia.orgwikipedia.org This dual activity profile contributed to the evolving research perspective on S 14506, highlighting its potential to influence multiple neurotransmitter systems.
Significance within Neuropharmacology and Related Disciplines
S 14506 holds significance within neuropharmacology as a research compound that has helped elucidate aspects of 5-HT1A receptor function, including receptor-G protein coupling mechanisms. wikipedia.orgidrblab.net Its distinct binding profile has made it a subject of interest for understanding the complexities of ligand-receptor interactions. wikipedia.org
Studies utilizing S 14506 in animal models have also contributed to the understanding of the neurobiological basis of behaviors relevant to neuropsychiatric disorders. Research in rodents has indicated that S 14506 can produce effects indicative of anxiolytic and antidepressant potential, such as activity in the forced swim test and conflict procedures. wikipedia.orgwikidata.orgwikipedia.org Comparative studies with other psychoactive compounds, including other 5-HT1A agonists and dopamine receptor ligands, have helped to delineate the specific contributions of its serotonergic and dopaminergic actions to these behavioral effects. wikidata.orgwikipedia.orgfishersci.ca
The research on S 14506 underscores its importance as a tool in academic settings for investigating receptor pharmacology, signal transduction, and the neurochemical basis of behavior, thereby contributing to broader knowledge in neuropharmacology and related disciplines. wikipedia.org
Detailed research findings regarding the binding affinity of S 14506 at various serotonin receptors, in comparison to a related compound S 14671, are presented in the table below.
| Compound | Target Receptor | pKi Value | Reference |
| S 14506 | 5-HT1A | 9.0 | wikipedia.org |
| S 14506 | 5-HT1B | 6.6 | wikipedia.org |
| S 14506 | 5-HT1C | 7.5 | wikipedia.org |
| S 14506 | 5-HT2 | 6.6 | wikipedia.org |
| S 14506 | 5-HT3 | < 6.0 | wikipedia.org |
| S 14671 | 5-HT1A | 9.3 | wikipedia.org |
| S 14671 | 5-HT2A | 7.8 | wikipedia.org |
| S 14671 | 5-HT2C | 7.8 | wikipedia.org |
| S 14671 | 5-HT1B | Low | wikipedia.org |
| S 14671 | 5-HT3 | Non-significant | wikipedia.org |
Research has also provided insights into the in vivo efficacy of S 14506 compared to other 5-HT1A ligands in specific behavioral paradigms. In studies assessing corticosterone (B1669441) release and anxiolytic action in the pigeon conflict procedure, the rank order of efficacy was consistently observed as S 14506 > 8-OH-DPAT > (+)-flesinoxan > buspirone (B1668070) > BMY 7378. wikidata.org Furthermore, S 14506 demonstrated high potency in substituting for the discriminative stimulus effects of 8-OH-DPAT in rats. fishersci.ca
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19/h2-10,17H,11-16H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMQODYDAUKKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043986 | |
| Record name | S 14506 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135722-25-7 | |
| Record name | 4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135722-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-14506 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135722257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S 14506 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-14506 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVO8LE53MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Pharmacology of S 14506
Serotonin (B10506) Receptor System Interactions
S 14506 primarily interacts with the serotonin (5-hydroxytryptamine, 5-HT) receptor system, exhibiting a notable affinity and activity at the 5-HT1A receptor subtype.
5-HT1A Receptor Agonism
S 14506 is characterized as a highly potent and selective full agonist at the 5-HT1A receptor. medkoo.comrndsystems.com
S 14506 demonstrates high affinity for the 5-HT1A receptor, with reported pKi values around 9.0 to 9.7. medkoo.comrndsystems.comguidetopharmacology.orgnih.gov Its selectivity profile shows significantly lower affinity for other serotonin receptor subtypes, including 5-HT1B, 5-HT1C, 5-HT2, and 5-HT3 receptors. medkoo.comrndsystems.com
The following table summarizes the reported pKi values for S 14506 at various serotonin receptors:
| Receptor Subtype | pKi Value | Source |
| 5-HT1A | 9.0 - 9.7 | medkoo.comrndsystems.comguidetopharmacology.orgnih.gov |
| 5-HT1B | 6.6 | medkoo.comrndsystems.com |
| 5-HT1C | 7.5 | medkoo.comrndsystems.com |
| 5-HT2 | 6.6 | medkoo.comrndsystems.com |
| 5-HT3 | < 6.0 | medkoo.comrndsystems.com |
In both in vitro and in vivo studies, S 14506 behaves as a full agonist at 5-HT1A receptors. nih.govebi.ac.uk Its maximum response in relevant assays is equivalent to that of serotonin (5-HT). nih.gov Studies assessing its activity, such as the inhibition of forskolin-stimulated cAMP accumulation, have confirmed its full agonist properties. nih.gov In vivo, S 14506 has shown potent activity in models sensitive to 5-HT1A receptor activation. ebi.ac.ukmdpi.commedchemexpress.com
Interestingly, despite being a potent agonist, the binding of S 14506 to 5-HT1A receptors has shown some characteristics that resemble those of antagonists or inverse agonists. nih.govebi.ac.ukmdpi.com Molecular modeling studies suggest that S 14506 may bind between the agonist recognition site and the G protein interaction switch site (the "arginine switch" or DRY microdomain). medkoo.comnih.govebi.ac.ukmdpi.com This atypical binding mode, potentially spanning these regions, could influence the receptor's activation mechanism and may explain why a compound structurally related to inverse agonists like spiperone (B1681076) can act as a highly potent agonist. nih.govebi.ac.ukmdpi.comresearchgate.net
The agonist activity of S 14506 at 5-HT1A receptors is dependent on inhibitory G proteins, specifically G(i) proteins. nih.govmedchemexpress.comwikidata.org Studies measuring the increase in high-affinity GTPase activity in fusion proteins of human 5-HT1A receptors with G(ialpha1) have shown that S 14506 potently stimulates this activity. nih.govwikidata.org The Hill slope observed for S 14506 in these assays is steeper than that for 5-HT, which may indicate positive cooperativity in its interaction with the receptor-G protein complex. nih.govwikidata.org While classic agonists like 8-OH-DPAT show reduced binding in the presence of GTPγS (a non-hydrolyzable GTP analog that uncouples the receptor from the G protein), the binding of S 14506 is less affected by GTPγS, further highlighting its atypical binding characteristics. nih.govebi.ac.ukresearchgate.netnih.gov
The binding of S 14506 to 5-HT1A receptors is modulated by ions, but in a manner distinct from that of classical agonists like 8-OH-DPAT. While manganese, magnesium, and calcium ions typically increase the binding of 8-OH-DPAT, they have been shown to reduce the binding of S 14506 to 5-HT1A receptors in hippocampal membranes. nih.govmdpi.comresearchgate.net Furthermore, sodium ions, which markedly reduce the binding of 8-OH-DPAT, have little to no effect on the binding of S 14506. nih.govmdpi.comresearchgate.net These differential ion sensitivities provide further evidence for the atypical interaction of S 14506 with the 5-HT1A receptor.
G Protein Coupling and Activation (e.g., G(i) protein dependence, GTPγS modulation of high-affinity GTPase)
Dopaminergic System Interactions
S 14506 also interacts with the dopaminergic system, primarily as an antagonist at dopamine (B1211576) D2 receptors. medchemexpress.combiosschina.comnih.govinvivochem.commedchemexpress.com
Dopamine D2 Receptor Antagonism
Research indicates that S 14506 displays dopamine antagonist properties by blocking dopamine D2 receptors. medchemexpress.combiosschina.comnih.govinvivochem.commedchemexpress.com In vitro studies comparing the inhibition of [3H]raclopride binding in rat striatum showed that S 14506 inhibited binding, although with lower potency than raclopride (B1662589) itself. nih.gov This D2 receptor antagonism is considered a component of the pharmacological actions of S 14506. medchemexpress.combiosschina.comnih.govinvivochem.commedchemexpress.com
In Vivo Binding Inhibition (e.g., [3H]raclopride in striatum and olfactory bulbs)
In addition to its in vitro activity, S 14506 has been shown to inhibit the in vivo binding of [3H]raclopride in specific brain regions, including the striatum and olfactory bulbs. medchemexpress.combiosschina.comnih.govinvivochem.commedchemexpress.com This inhibition of [3H]raclopride binding in vivo further supports its activity as a dopamine D2 receptor antagonist in living organisms. medchemexpress.combiosschina.comnih.govinvivochem.commedchemexpress.com Unlike some other compounds, S 14506 did not affect the striatal in vivo binding of [3H]SCH 23390, a D1 receptor ligand, indicating a degree of selectivity for D2 receptors over D1 receptors. nih.gov
Here is a table summarizing the in vitro inhibition of [3H]raclopride binding by S 14506 and other compounds:
| Compound | In vitro [3H]raclopride Binding Inhibition (Rat Striatum) |
| Raclopride | Highest inhibition |
| S 14506 | Inhibition observed (less potent than raclopride) |
| Clozapine | Inhibition observed (less potent than S 14506) |
| 8-OH-DPAT | Lowest inhibition |
*Data based on relative potencies observed in in vitro studies. nih.gov
Ligand-Receptor Interaction Dynamics
The interaction of S 14506 with its primary target, the 5-HT1A receptor (where it acts as a potent full agonist medchemexpress.combiosschina.commedkoo.com), exhibits interesting dynamics, including hypotheses about its binding site and evidence for positive cooperativity.
Agonist Binding Site and G Protein Interaction Switch Site Hypothesis (e.g., spanning between 5-HT recognition site and "arginine switch")
Molecular modeling studies have proposed a specific mode of binding for S 14506 at the 5-HT1A receptor. nih.gov According to a three-site model of the 5-HT1A receptor, S 14506 is hypothesized to span between the conventional 5-HT recognition site and the "arginine switch" (DRY microdomain). nih.gov This "arginine switch" is postulated to be involved in activating the interaction of the receptor with the G protein. nih.govbiorxiv.org This proposed binding mode suggests that S 14506 may influence the receptor's activation mechanism by bridging these two key regions. medkoo.comnih.gov This is particularly notable because S 14506 is structurally related to spiperone, an inverse agonist at 5-HT1A receptors, yet it functions as a potent agonist. nih.gov
Evidence for Positive Cooperativity
Studies investigating the binding of S 14506 to 5-HT1A receptors have provided evidence suggesting positive cooperativity. medkoo.comnih.govnih.gov In experiments examining the binding of [3H]-S 14506 to human 5-HT1A receptors, the compound potently increased high-affinity GTPase activity with a steeper Hill slope than observed with 5-HT. nih.gov A Hill coefficient greater than 1.0 is often indicative of positive cooperativity, where the binding of one ligand molecule enhances the affinity for subsequent ligand molecules. nih.gov Furthermore, S 14506 demonstrated similar high affinity for both G protein-coupled and -uncoupled forms of the 5-HT1A receptor, which, coupled with Hill coefficients markedly higher than 1.0, also suggested that positive cooperativity could be responsible for these observations. nih.gov This suggests that the interaction of S 14506 with the 5-HT1A receptor may involve complex allosteric mechanisms. medkoo.comnih.govnih.gov
Distinction of Binding Profiles from Classic Agonists and Antagonists (e.g., behavior resembling antagonist in specific conditions like GppNHp presence)
S 14506, a ligand for the 5-HT1A receptor, exhibits a binding profile that distinguishes it from classic agonists and antagonists, particularly in the presence of the non-hydrolyzable GTP analog, guanylyl imidodiphosphate (GppNHp). While S 14506 is characterized as a highly potent agonist at 5-HT1A receptors in both in vitro and in vivo studies, its binding characteristics in certain conditions resemble those of an antagonist. ebi.ac.uknih.govresearchgate.net
Classic agonists, such as 8-OH-DPAT, typically show reduced binding affinity in the presence of GppNHp. This is because agonists promote the coupling of the receptor to G proteins, and GppNHp stabilizes the high-affinity ternary complex of receptor-agonist-G protein. The presence of GppNHp leads to the dissociation of the G protein subunits and a decrease in the receptor's affinity for the agonist. ebi.ac.uknih.govresearchgate.net
In contrast, the binding of S 14506 to 5-HT1A receptors in hippocampal membranes has been observed to increase in the presence of GppNHp. ebi.ac.uknih.govresearchgate.netresearchgate.net This behavior is atypical for an agonist and is more characteristic of an antagonist binding profile. Antagonists generally bind equally well to both the G protein-coupled and uncoupled states of the receptor, or in some cases, show slightly increased binding in the presence of GppNHp due to a shift in receptor conformation. ccmb.res.in
Furthermore, studies using human 5-HT1A receptors expressed in Chinese hamster ovary (CHO) cells have also shown that GppNHp strongly decreases the binding of the classic agonist [(3)H]-8-OH-DPAT but only scarcely changes the binding of [(3)H]-S 14506. ebi.ac.uknih.gov This difference in sensitivity to GppNHp highlights a key distinction in how S 14506 interacts with the receptor compared to a prototypical agonist.
The number of binding sites labeled by S 14506 is also consistently higher than those labeled by the agonist 8-OH-DPAT. ccmb.res.in These binding characteristics, including the increased binding in the presence of GppNHp and the higher number of labeled sites, would typically lead to the classification of a ligand as a neutral antagonist. ccmb.res.in
However, despite these antagonist-like binding features, S 14506 demonstrates potent agonist activity by stimulating high-affinity GTPase activity in G-proteins upon binding to the receptor, at rates that can surpass those observed with the natural ligand serotonin. ccmb.res.in In functional assays using fusion proteins of human 5-HT1A receptors with Gαi1, S 14506 potently increased high-affinity GTPase activity, with a maximum response equivalent to that of serotonin, indicating it behaves as a full agonist in this context. ebi.ac.uknih.gov
This paradoxical behavior – exhibiting binding characteristics resembling an antagonist in the presence of GppNHp while functioning as a potent agonist – suggests a unique mode of interaction with the 5-HT1A receptor and its coupling to G proteins. Molecular modeling studies have indicated that S 14506 may span the site that binds serotonin and the DRY switch, a region thought to be involved in activating G proteins. ebi.ac.uknih.govccmb.res.in This structural interaction could potentially explain its ability to activate G proteins effectively while displaying atypical binding sensitivity to GppNHp.
The distinct binding profile of S 14506, particularly its reduced sensitivity to GppNHp-induced changes compared to classic agonists, provides valuable insights into the complex mechanisms of receptor activation and G-protein coupling. ebi.ac.uknih.gov This highlights the possibility of developing ligands for G protein-coupled receptors that are highly potent in activating G proteins yet exhibit binding characteristics that diverge from those of classical agonists. ebi.ac.uknih.govccmb.res.in
Table 1: Comparison of Binding Characteristics of S 14506 and 8-OH-DPAT at 5-HT1A Receptors
| Ligand | Effect of GppNHp on Binding (Hippocampal Membranes) | Effect of GppNHp on Binding (CHO Cells) | Number of Labeled Binding Sites (vs 8-OH-DPAT) | Functional Activity (GTPase) |
| S 14506 | Increased binding ebi.ac.uknih.govresearchgate.netresearchgate.net | Scarcely changed binding ebi.ac.uknih.gov | More ccmb.res.in | Potent agonist ebi.ac.uknih.govccmb.res.in |
| 8-OH-DPAT | Reduced binding ebi.ac.uknih.govresearchgate.net | Strongly decreased binding ebi.ac.uknih.gov | Less ccmb.res.in | Agonist researchgate.netccmb.res.in |
Table 2: Dissociation Constants (Kd) and Maximum Binding (Bmax) for S 14506 and 8-OH-DPAT at 5-HT1A Receptors
| Ligand | Receptor Source | Kd (nM) | Bmax (fmol/mg protein or pmol/mg protein) |
| S 14506 | Hippocampal membranes | 0.79 ± 0.2 ebi.ac.uknih.govresearchgate.netresearchgate.net | 400 ± 32 fmol/mg protein ebi.ac.uknih.govresearchgate.netresearchgate.net |
| S 14506 | CHO cells (human 5-HT1A) | 0.13 ± 0.05 ebi.ac.uknih.gov | 2.99 ± 0.60 pmol/mg protein ebi.ac.uknih.gov |
| 8-OH-DPAT | Hippocampal membranes | 1.5 ± 0.5 ebi.ac.uknih.gov | 303 ± 20 fmol/mg protein ebi.ac.uknih.gov |
| 8-OH-DPAT | CHO cells (human 5-HT1A) | Not specified in sources | ~Half of S 14506 Bmax ebi.ac.uknih.gov |
Cellular and Subcellular Mechanisms of Action of S 14506
Intracellular Signaling Cascades
The interaction of S 14506 with its target receptors influences several critical intracellular signaling cascades that regulate various cellular processes, including proliferation and survival. mdpi.comresearchgate.net
Modulation of Cyclic AMP (cAMP) Pathway Activity
Studies have shown that S 14506 acts as an agonist of the cAMP pathway in cells overexpressing the 5-HT1A receptor. mdpi.com This agonistic activity is characterized by a dose-dependent decrease in cAMP levels. mdpi.com For instance, in HEK293 cells overexpressing the 5-HT1A receptor gene, S 14506 diminished cAMP levels with an EC50 of 25.4 pM. mdpi.com S14506 also activated the cAMP biochemical pathway in PC-3 cells with an IC50 of 0.32 µM, but not in SH-SY5Y cells. mdpi.com The cAMP pathway is a well-established second messenger system involved in transducing signals from G protein-coupled receptors (GPCRs) to the cell interior, influencing various cellular responses through the activation of protein kinase A (PKA). youtube.comyoutube.com
Here is a summary of S 14506's effect on cAMP levels:
| Cell Type | Effect on cAMP Levels | EC₅₀/IC₅₀ | Reference |
| HEK293 cells overexpressing 5-HT₁AR gene | Diminished (Agonist) | 25.4 pM | mdpi.com |
| PC-3 cells | Activated (Agonist) | 0.32 µM | mdpi.com |
| SH-SY5Y cells | No observed effect | Not applicable | mdpi.com |
Regulation of Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Activity
S 14506 has been found to act as an agonist of the MAPK/ERK1/2 pathway. mdpi.com This is evidenced by its ability to elevate phosphorylated ERK1/2 levels in cells overexpressing the 5-HT1A receptor. mdpi.com In HEK293 cells with overexpressed 5-HT1AR, S 14506 increased phosphorylated ERK1/2 levels with an EC50 of 93.0 pM. mdpi.com The ERK1/2 pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival, often activated downstream of GPCRs. nih.govrjdentistry.com
Here is a summary of S 14506's effect on phosphorylated ERK1/2 levels:
| Cell Type | Effect on Phosphorylated ERK1/2 Levels | EC₅₀ | Reference |
| HEK293 cells overexpressing 5-HT₁AR gene | Elevated (Agonist) | 93.0 pM | mdpi.com |
Potential Impact on Akt Pathway and Caspase Activity in Oncology Context
In the context of oncology, S 14506 has shown potential cytotoxic activity, which may be linked to its influence on the Akt pathway and subsequent caspase activity. mdpi.com Research indicates that S 14506 acts as an antagonist of the prosurvival Akt pathway in HEK293 cells overexpressing the 5-HT1AR gene. mdpi.com The Akt pathway is known for its role in promoting cell survival and inhibiting apoptosis, partly by activating nuclear translocation of NF-κB, which can lead to caspase-3 inhibition. mdpi.comfrontiersin.org By acting as an Akt antagonist, S 14506 may reverse the prosurvival activity of Akt, potentially leading to caspase-3 expression and cytotoxicity. mdpi.comresearchgate.netsciencegate.app This antagonistic activity on the Akt pathway may contribute to the observed cytotoxic effects of S 14506 against certain cancer cells, such as neuroblastoma tumors. mdpi.com
Here is a summary of S 14506's effect on the Akt pathway:
| Cell Type | Effect on Akt Pathway | Reference |
| HEK293 cells overexpressing 5-HT₁AR gene | Antagonist | mdpi.com |
Receptor Conformational Changes and Signal Transduction Pathways
S 14506, as a ligand for the 5-HT1A receptor, induces conformational changes in the receptor upon binding. nih.govresearchgate.netmdpi.com These conformational changes are crucial for initiating the downstream signal transduction cascades. nih.govmdpi.com GPCRs, like the 5-HT1A receptor, undergo conformational shifts upon ligand binding, which enables them to interact with and activate heterotrimeric G proteins, initiating intracellular signaling events. nih.govresearchgate.netmdpi.com While S 14506 is described as a 5-HT1A receptor agonist, its binding mode has been noted to exhibit some antagonist-like characteristics compared to other agonists, being located closer to specific residues in transmembrane domain 6. mdpi.com This suggests that the specific conformational changes induced by S 14506 may influence the coupling to different downstream effectors or pathways, potentially explaining its mixed agonistic/antagonistic effects on different signaling cascades (e.g., agonism on cAMP and ERK1/2, but antagonism on Akt). mdpi.com The precise nature of these receptor conformational changes and how they selectively modulate G protein-dependent and potentially G protein-independent signaling pathways downstream of the 5-HT1A receptor are areas of ongoing research. mdpi.comnih.gov
Preclinical Research Applications and Therapeutic Potential of S 14506
Neuropsychiatric Research Models
Research into S 14506 has heavily focused on its effects in animal models relevant to anxiety, depression, and psychosis, owing to its activity at serotonin (B10506) and dopamine (B1211576) receptors. ncats.io
Anxiolytic-like Activity Investigations (e.g., in pigeon conflict model)
S 14506 has demonstrated significant anxiolytic-like activity in preclinical models, particularly in conflict procedures. In the pigeon conflict test, S 14506 exhibited exceptional anxiolytic potential, increasing punished responding. scilit.comebi.ac.uknih.govresearchgate.net Its magnitude of effect in this model exceeded that of other 5-HT1A ligands tested, including 8-OH-DPAT, (+)-flesinoxan, buspirone (B1668070), and BMY 7378. scilit.com The anticonflict action of S 14506 in the pigeon conflict procedure was antagonized by the 5-HT1A antagonist (-)-alprenolol, indicating the involvement of 5-HT1A receptors in this effect. scilit.comebi.ac.uk
In the pigeon conflict test, S 14506 augmented punished responding with a minimal effective dose (MED) of 0.0025 mg/kg, showing a maximal effect of 5557% relative to control. ebi.ac.uknih.gov Its structural analogue, S 14671, also a 5-HT1A receptor agonist, showed similar potency (MED: 0.0025 mg/kg) but a more marked maximal effect (17232%). ebi.ac.uknih.gov While potent in the pigeon conflict model, S 14506 was reported to be inactive in the elevated plus-maze exploration model in rats. chez-alice.fr
Studies in Depression Models
S 14506 has shown activity in animal models of depression. It was found to potently reduce the duration of immobility in the forced swimming test in rats. nih.govmedchemexpress.com The minimal effective dose (MED) for S 14506 in the forced swimming test was reported as 0.01 mg/kg (subcutaneous administration). nih.gov This activity was blocked by novel 5-HT1A receptor antagonists, suggesting that its antidepressant-like effect in this model is mediated through the activation of postsynaptic 5-HT1A receptors. nih.gov
Investigations in Psychosis Models
S 14506 has been studied in animal models for psychosis, partly due to its dopamine D2 receptor antagonist properties and its observed synergistic effects with D2 receptor antagonists. ncats.ioncats.ioruixibiotech.com While the search results indicate it was studied in these models, specific detailed findings regarding its efficacy in psychosis models comparable to the anxiety and depression data were not prominently available in the provided snippets. However, its dopamine antagonist properties suggest a potential mechanism relevant to conditions involving dopaminergic hyperactivity, which is implicated in psychosis. medchemexpress.comwikipedia.orginvivochem.commedchemexpress.com
Modulation of 5-HT Release in Brain Regions
As a potent 5-HT1A receptor agonist, S 14506 is expected to modulate serotonin release. Activation of somatodendritic 5-HT1A autoreceptors, typically located in the raphe nuclei, leads to a decrease in the firing rate of serotonergic neurons and consequently a decrease in the release of serotonin in target brain regions, such as the ventral hippocampus. While direct experimental data detailing the effect of S 14506 on extracellular 5-HT in the ventral hippocampus were not explicitly detailed in the provided snippets, its classification as a high-efficacy 5-HT1A agonist strongly implies this modulatory action. nih.govinvivochem.commedchemexpress.comncats.ioscilit.com Studies have shown that S 14506 binds with high affinity to 5-HT1A sites. scilit.com
Efficacy in Behavioral Tests (e.g., activity in forced swimming test in rats, antagonism of dopamine agonist-induced behaviors)
Beyond the pigeon conflict test and forced swimming test, S 14506 has demonstrated efficacy in other behavioral paradigms. As mentioned, it is highly potent in the forced swimming test in rats, reducing immobility. nih.govmedchemexpress.com
S 14506 also displays dopamine antagonist properties by blocking dopamine D2 receptors and inhibits the in vivo binding of [3H]raclopride in the striatum and olfactory bulbs. medchemexpress.cominvivochem.commedchemexpress.comruixibiotech.com This dopamine antagonism contributes to its ability to inhibit certain dopamine agonist-induced behaviors in rodents. medchemexpress.combaillement.comnih.gov For instance, S 14506 dose-dependently antagonized apomorphine-induced stereotyped climbing and sniffing in mice. medchemexpress.com It also inhibited yawning and penile erections induced by apomorphine, physostigmine, and mCPP in rats. baillement.com The inhibition of methylphenidate-induced gnawing in rats by S 14506 was shown to involve 5-HT1A receptors, as it was blocked by the 5-HT1A receptor antagonist WAY-100635. nih.gov
Oncology Research
While the primary focus of preclinical research on S 14506 appears to be in neuropsychiatric disorders, one search result briefly mentions that S 14506 hydrochloride has the potential for the research of anxiolytic agents and is listed alongside compounds being researched for anti-cancer therapy, although it does not explicitly state S 14506 itself is being researched for oncology. ruixibiotech.com Another source lists "Cancer Biology" as a category in which preclinical studies might be found, but this is a general classification and not specific to S 14506. biorxiv.org Based on the provided search results, there is no detailed information or specific findings regarding the application or potential of S 14506 in oncology research.
Data Tables
Below are interactive data tables summarizing some key preclinical findings for S 14506 in behavioral models.
Cytotoxic Activity in Specific Tumor Cell Lines (e.g., neuroblastoma SH-SY5Y cells)
Research indicates that S 14506 exhibits cytotoxic activity in certain tumor cell lines. Specifically, studies have examined its effects on neuroblastoma SH-SY5Y cells and prostate cancer PC-3 cells. Compound S14506 demonstrated the highest absolute activity against neuroblastoma tumor cells among the tested compounds in one study. semanticscholar.org While S14506 showed cytotoxic activity against PC-3 prostate cancer cells, this effect was reversed by treatment with a 5-HT1A receptor antagonist (WAY100635) and an inverse agonist (spiperone). semanticscholar.org This suggests that the cytotoxic activity might be mediated, at least in part, through 5-HT1A receptor interactions in certain cell types.
Proposed Cellular Mechanisms for Antitumor Effects (e.g., antagonistic activity on Akt, induction of caspase-3 activity)
Investigations into the cellular mechanisms underlying the potential antitumor effects of S 14506 have identified its interaction with key signaling pathways. S14506 has been found to be an antagonist of the serine-threonine protein kinase B (Akt) pathway in HEK293 cells overexpressing the 5-HT1A receptor gene. semanticscholar.orgmdpi.com The Akt pathway is known to promote cell survival by potentially activating nuclear translocation of NF-κB, which can lead to caspase-3 inhibition. semanticscholar.orgmdpi.com Therefore, the antagonistic activity of S14506 on Akt may induce caspase-3 activity and subsequently lead to cytotoxicity. semanticscholar.orgmdpi.com This suggests that S 14506 may exert its cytotoxic effects by interfering with pro-survival signaling mediated by Akt and promoting apoptotic pathways involving caspase-3.
Cardiovascular Research (Antihypertensive Properties)
S 14506 has also been noted for its potential in cardiovascular research, specifically for its antihypertensive properties. While detailed mechanisms were not extensively found in the provided snippets directly linked to S 14506, the compound is described as exhibiting antihypertensive properties. Research in the broader field of antihypertensive drugs explores various mechanisms for lowering blood pressure, including effects on the renin-angiotensin-aldosterone system and calcium channel blocking, although these specific mechanisms were not explicitly tied to S 14506 in the provided context. larvol.comecrjournal.comucardioj.com.ua
Radioligand Development and PET Imaging Research
S 14506 has been explored in the development of radioligands for positron emission tomography (PET) imaging, particularly for visualizing brain 5-HT1A receptors.
Evaluation of Labeled S 14506 (e.g., [11C]S14506 and [18F]S14506) as PET Radioligands for Brain 5-HT1A Receptors
Labeled forms of S 14506, specifically [11C]S14506 and [18F]S14506, have been evaluated as potential agonist PET radioligands for imaging brain 5-HT1A receptors in vivo in both rats and monkeys. patsnap.comresearchgate.netglobalauthorid.com The aim of these evaluations was to determine if radiolabeled S 14506 could serve as an effective tool for visualizing these receptors using PET. patsnap.com In vitro and ex vivo studies indicated that the binding of S14506 to 5-HT1A receptors was similar in affinity and extent to that of the antagonist WAY 100635. patsnap.com After intravenous administration in rats, radioactivity from [11C]S14506 entered the brain. patsnap.com Similarly, in rhesus monkeys, moderate peak brain uptake of radioactivity was observed after administration of either [11C]S14506 or [18F]S14506. patsnap.com
Identification of Limiting Factors for In Vivo Imaging (e.g., substrate for brain efflux transporter P-glycoprotein)
Despite demonstrating binding to 5-HT1A receptors, the in vivo imaging effectiveness of [11C]S14506 and [18F]S14506 was found to be limited. patsnap.combenthamscience.com One significant factor identified is that S 14506 is a substrate for the brain efflux transporter P-glycoprotein (P-gp). patsnap.combenthamscience.com P-gp is an ATP-dependent efflux pump located in the brain endothelium that can transport various compounds out of the brain, thereby limiting their brain penetration and accumulation. meded101.comsolvobiotech.comcaymanchem.comnih.govfrontiersin.org Studies in rats pre-treated with a P-gp inhibitor (cyclosporin A) showed higher radioactivity uptake into the brain after administration of [11C]S14506. patsnap.com Similarly, in monkeys pre-treated with another P-gp inhibitor (tariquidar), the brain uptake of [11C]S14506 increased. patsnap.com These findings suggest that efflux by P-gp significantly restricts the brain availability of S 14506 and its labeled derivatives, posing a limitation for their use as PET radioligands for brain 5-HT1A receptors in vivo. patsnap.combenthamscience.com
Advanced Methodologies and Analytical Approaches in S 14506 Research
In Vitro Receptor Binding and Functional Assays
In vitro studies are fundamental to characterizing the interaction of S 14506 with its target receptors, primarily the 5-HT1A receptor. These methods provide crucial data on binding affinity and functional efficacy.
Competition binding assays are commonly used to determine the affinity of S 14506 for the 5-HT1A receptor. These assays typically involve competing S 14506 with a known radioligand, such as [3H]-8-OH DPAT (an agonist) or [3H]-NAD-199 (an antagonist), for binding sites on membranes expressing the receptor ebi.ac.uk. Dissociation constants (Ki values) are calculated from these experiments, providing a measure of S 14506's binding potency ebi.ac.uk. Studies have shown that the binding of the high-affinity agonist S 14506 to 5-HT1A receptors is similar in affinity (Kd = 0.79 nM) and extent (Bmax) to that of the antagonist WAY 100635 epa.gov. The specific binding of [(3)H]-S 14506 in hippocampal membranes (Kd=0.79+/-0.2 nM; Bmax=400+/-32 fmol/mg protein) resembled that of an antagonist in that it was increased by GppNHp, whereas GppNHp reduced the binding of the classic agonist [(3)H]-8-OH-DPAT epa.govresearchgate.net.
Functional assays, such as GTPγS binding studies, are employed to assess the ability of S 14506 to activate the 5-HT1A receptor and initiate intracellular signaling cascades. These assays measure the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the receptor, which is indicative of receptor activation ebi.ac.ukctdbase.orgcenmed.com. By measuring the maximal effect (Emax) and potency (EC50) of S 14506 in stimulating [35S]GTPγS binding, researchers can determine its efficacy as a partial or full agonist ebi.ac.uk. S 14506 has been shown to behave as one of the most potent agonists known at 5-HT1A receptors in vitro epa.govresearchgate.net. The maximum response for S 14506 in these assays was equivalent to 5-HT, indicating it to be a full agonist epa.govresearchgate.net. These assays are often performed using cell lines stably expressing human 5-HT1A receptors, such as HeLa, C6-glia, and CHO-low cells ctdbase.org. The use of mutant receptors can also provide insights into the specific amino acid residues involved in ligand binding and receptor activation, a technique applied in related receptor research ctdbase.org.
Molecular Modeling and Computational Chemistry for Ligand-Receptor Interactions
Molecular modeling and computational chemistry techniques play a vital role in understanding the intricate interactions between S 14506 and the 5-HT1A receptor at an atomic level. These methods can predict binding poses, estimate binding affinities, and provide insights into the structural determinants of receptor activation.
Homology modeling is often employed to create three-dimensional models of the 5-HT1A receptor, using the known structures of related G protein-coupled receptors as templates wikipedia.orgnih.gov. Automated docking simulations are then performed to predict how S 14506 binds within the receptor's binding pocket wikipedia.orgnih.gov. These studies can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, that contribute to the ligand's affinity and efficacy nih.gov. For the 5-HT1A receptor, a crucial interaction involves an ionic bond between the protonated amine of ligands like S 14506 and the Asp3.32 residue (Asp116) in the receptor wikipedia.orgnih.gov.
Molecular modeling studies using a three-site model of the 5-HT1A receptor have suggested that S 14506 spans between the 5-HT recognition site and the "arginine switch" (DRY microdomain) epa.govresearchgate.net. This region is postulated to be involved in activating the interaction of the receptor with the G protein, potentially explaining S 14506's high potency as a full agonist despite being structurally related to inverse agonists epa.govresearchgate.net. Pharmacophore models, which represent the essential features of a ligand required for receptor binding, are also utilized in the study of 5-HT1A receptor ligands wikipedia.org.
Radiosynthesis and Preclinical Positron Emission Tomography (PET) Studies with Labeled S 14506
Radiosynthesis of S 14506 with positron-emitting isotopes allows for its use in Positron Emission Tomography (PET) studies, a non-invasive imaging technique that can visualize and quantify the distribution and binding of the compound in the living brain.
The evaluation of [11C]S14506 and [18F]S14506 in rats and monkeys has been conducted to assess their potential as PET ligands for imaging brain 5-HT1A receptors. Radiosynthesis with short-lived radionuclides like carbon-11 (B1219553) ([11C]) and fluorine-18 (B77423) ([18F]) requires rapid and efficient labeling procedures epa.govresearchgate.net.
Preclinical PET studies in animal models, such as rats and monkeys, are performed to determine the brain uptake, regional distribution, and specific binding of the labeled compound to 5-HT1A receptors. These studies help to assess the suitability of the radiotracer for future human PET imaging. Measurement of in vivo accumulation of tritium (B154650) one hour after i.v. injection of [3H]S-14506 to mice revealed marked regional differences, with about 2.5 times more radioactivity in the hippocampus than in the cerebellum baillement.com. Pretreatment with 5-HT1A receptor ligands prevented tritium accumulation in the hippocampus but not in the cerebellum, indicating specific binding to 5-HT1A receptors baillement.com. Autoradiograms from brain sections of injected mice further confirmed the specific in vivo labeling of 5-HT1A receptors by [3H]this compound baillement.com. Compartmental modeling of PET data is used to quantify receptor binding parameters, such as binding potential, which is related to receptor density and ligand affinity researchgate.net.
Microdialysis Techniques for Neurotransmitter Release Measurement
Microdialysis is a valuable in vivo technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions, providing insights into the neurochemical effects of pharmacological agents like S 14506.
This technique involves implanting a small probe into a brain region of interest, through which artificial cerebrospinal fluid is perfused. Neurotransmitters from the extracellular space diffuse across a semipermeable membrane at the tip of the probe and are collected in the perfusate for subsequent analysis, typically by high-performance liquid chromatography (HPLC) .
Microdialysis studies have been utilized to investigate the effects of S 14506 on neurotransmitter release. For example, studies have shown that administration of cumulative doses of S 14506 dose-dependently decreased the extracellular concentrations of 5-HT in the ventral hippocampus of anesthetized rats. This effect is consistent with S 14506 acting as a potent 5-HT1A receptor agonist, likely by activating inhibitory somatodendritic 5-HT1A autoreceptors which regulate serotonin (B10506) release. Pre-treatment with the selective 5-HT1A receptor antagonist WAY 100635 shifted the dose-response curve of S 14506 to the right, confirming the involvement of 5-HT1A receptors. Microdialysis studies have also indicated that local application of 5-HT1A agonists into the cerebral cortex can reduce glutamate (B1630785) release in the striatum baillement.com. This highlights the utility of microdialysis in understanding how S 14506, through 5-HT1A receptor activation, can modulate the activity of other neurotransmitter systems baillement.com. The technique provides invaluable information regarding the mechanisms of action of psychotropic agents and their influence upon endogenous modulators implicated in the etiology and treatment of CNS disorders.
Translational Aspects and Future Directions in S 14506 Research
Challenges and Opportunities in Translational Research for 5-HT1A Agonists
Despite the significant involvement of 5-HT1A receptors in physiological and pathological processes relevant to neurology and psychiatry, the translation of 5-HT1A agonists into successful central nervous system (CNS) drugs has faced considerable barriers. nih.govresearchgate.net A primary challenge has been the lack of sufficient target specificity among many previously studied agonists. nih.govresearchgate.net This can lead to unwanted interactions with other receptors, potentially causing side effects or limiting therapeutic efficacy.
However, the concept of biased agonism presents a significant opportunity. nih.govresearchgate.net This involves developing novel compounds that selectively target specific intracellular signaling pathways linked to 5-HT1A receptors, which may be associated with particular brain regions and therapeutic indications. nih.govresearchgate.net Translational data has revealed distinct molecular and functional pharmacological signatures among different 5-HT1A receptor agonists, opening new avenues for research in neurological and psychiatric disorders. nih.govresearchgate.net
Key limitations that need to be addressed include a deeper understanding of the precise molecular basis for biased agonism and the need for improved translatable models. nih.govresearchgate.net Furthermore, there is currently limited clinical data available specifically on biased agonists targeting 5-HT1A receptors. nih.govresearchgate.net Developing highly selective 5-HT1A receptor drug candidates that leverage the principles of biased agonism holds promise for overcoming some of the historical challenges in this area. nih.govresearchgate.net
Exploration of Novel Mechanisms and Off-Target Effects for Therapeutic Applications
S 14506 has been shown to exhibit novel receptor coupling at 5-HT1A receptors. nih.gov While chemically related to the inverse agonist spiperone (B1681076), S 14506 acts as a potent full agonist. nih.gov Molecular modeling studies suggest that S 14506 may bind between the agonist binding site and the G protein interaction switch site, potentially influencing the activation mechanism and displaying positive cooperativity. nih.gov This suggests a unique interaction profile that could contribute to its pharmacological effects.
Structure-Activity Relationship (SAR) Studies for Analog Development
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of a compound like S 14506 affect its biological activity and are crucial for the development of improved analogs. researchgate.netnih.govnih.govacs.org S 14506 is a naphthylpiperazine derivative wikipedia.org, and its potent activity as a 5-HT1A receptor agonist is linked to its specific chemical structure.
Studies comparing S 14506 with other 5-HT1A receptor agonists and antagonists, such as 8-OH-DPAT and WAY100635, provide insights into the structural features critical for high affinity binding and efficacy at the 5-HT1A receptor. nih.govresearchgate.net For instance, differences in binding profiles and functional responses between S 14506 and other ligands can inform the design of new analogs with tailored properties. nih.gov
While specific detailed SAR data for S 14506 analogs were not extensively found in the search results, the general principles of SAR studies in the context of 5-HT1A agonists involve systematically modifying different parts of the molecule (e.g., the naphthyl, piperazine, or benzamide (B126) moieties) and evaluating the impact on receptor binding affinity, efficacy, and selectivity. researchgate.net The aim is to identify structural motifs that enhance desired activities (e.g., biased agonism towards specific pathways) and reduce undesired ones (e.g., off-target effects). acs.org The lack of a crystal structure for the 5-HT1A receptor has historically presented a challenge, but ligand-guided approaches and computational modeling are employed to shed light on the 3D pharmacological properties and aid in the design of new ligands. researchgate.net
Implications for Drug Discovery Beyond Initial Therapeutic Aims
The research on S 14506 and other 5-HT1A agonists has broader implications for drug discovery beyond their initial therapeutic targets, primarily in the CNS for conditions like anxiety and depression. nih.govresearchgate.netnih.gov The understanding gained from studying the interaction of S 14506 with the 5-HT1A receptor, particularly its unique binding profile and potential for biased agonism, can inform the design of ligands targeting other G protein-coupled receptors (GPCRs). nih.govnih.gov
The challenges and opportunities in developing selective 5-HT1A agonists, such as overcoming the lack of target specificity, are relevant to drug discovery efforts for other receptor systems. nih.govresearchgate.net The exploration of biased agonism as a strategy to achieve desired therapeutic effects while minimizing side effects is a concept applicable to a wide range of GPCR targets. nih.govresearchgate.netacs.org
Furthermore, the use of advanced techniques like PET imaging with radiolabeled agonists, as explored with compounds like [18F]F13640 (befiradol), highlights a translational tool that can be applied to study receptor occupancy and function of novel drug candidates across different target systems. patsnap.comfrontiersin.org
The identification of off-target activities, such as the dopamine (B1211576) receptor antagonism of S 14506 wikipedia.org, underscores the importance of comprehensive profiling in drug discovery to understand the full pharmacological landscape of a compound and potentially identify novel therapeutic applications or guide the design of more selective agents. Research into the cocrystallization of phenylpiperazine derivatives, which includes the structural class of S 14506, for improving properties like solubility also represents a strategy applicable to other drug candidates. patsnap.com
Ultimately, the detailed investigation into the mechanisms of action, SAR, and translational challenges associated with S 14506 contributes valuable knowledge and methodologies that can accelerate drug discovery efforts for a variety of conditions mediated by GPCRs and other drug targets.
Q & A
Q. How to address peer reviewer critiques about S 14506's mechanism of action?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
